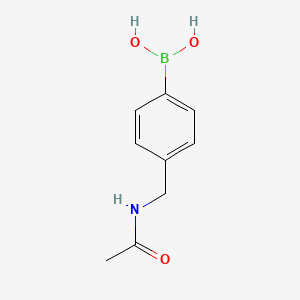

(4-(Acetamidomethyl)phenyl)boronic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[4-(acetamidomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO3/c1-7(12)11-6-8-2-4-9(5-3-8)10(13)14/h2-5,13-14H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJVNKSOLIUBKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CNC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624586 | |

| Record name | [4-(Acetamidomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-41-1 | |

| Record name | [4-(Acetamidomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(Acetylamino)methyl]benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-(Acetamidomethyl)phenyl)boronic acid

CAS Number: 850568-41-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Acetamidomethyl)phenyl)boronic acid is a valuable synthetic intermediate, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. Its structural features, including a reactive boronic acid moiety and a protected amine, make it a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in the development of therapeutic agents. Detailed experimental protocols and workflow visualizations are included to support researchers in its practical application.

Chemical and Physical Properties

This compound is an organoboron compound that typically appears as a white to off-white solid. It is soluble in polar organic solvents such as methanol and water. The boronic acid group is key to its reactivity, enabling the formation of reversible covalent bonds with diols, a property leveraged in various sensing and therapeutic applications.[1] The acetamidomethyl group provides a stable, protected form of an amine, which can be deprotected for further functionalization if required.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 850568-41-1 | [1][2] |

| Molecular Formula | C₉H₁₂BNO₃ | [1][3] |

| Molecular Weight | 193.01 g/mol | [1][3] |

| Melting Point | 278-280 °C | [4] |

| Density | 1.19 g/cm³ | [4] |

| InChI Key | ZMJVNKSOLIUBKO-UHFFFAOYSA-N | [5] |

| SMILES | CC(=O)NCC1=CC=C(C=C1)B(O)O | [3] |

Synthesis and Manufacturing

Representative Synthesis Pathway

A plausible synthetic route would start from N-(4-bromobenzyl)acetamide. This starting material can be subjected to a Miyaura borylation reaction, followed by acidic or basic workup to yield the final product.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on standard Miyaura borylation procedures.

Materials:

-

N-(4-bromobenzyl)acetamide

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add N-(4-bromobenzyl)acetamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

-

Add anhydrous 1,4-dioxane to the vessel.

-

Degas the resulting mixture by bubbling with the inert gas for 10-15 minutes.

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq), to the mixture.

-

Heat the reaction mixture to 80-90 °C and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Add water and stir for 1-2 hours to hydrolyze the intermediate boronate ester.

-

Acidify the mixture with aqueous HCl to a pH of approximately 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Research and Drug Discovery

This compound is a key building block in the synthesis of complex organic molecules, largely through the Suzuki-Miyaura cross-coupling reaction.[6] This reaction is a cornerstone of modern medicinal chemistry for the creation of biaryl structures, which are prevalent in many drug candidates.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (like the title compound) with an organic halide or triflate. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Role in Kinase Inhibitor Synthesis

Many small-molecule kinase inhibitors feature biaryl scaffolds. This compound serves as a valuable reagent for introducing a substituted phenyl ring into these structures. Kinase signaling pathways are frequently dysregulated in diseases like cancer, making them a major focus of drug development.[7] While this specific boronic acid is not a kinase inhibitor itself, it is a precursor to compounds designed to target these pathways.

Potential Biological Activity of Boronic Acids

Boronic acids as a class have shown a range of biological activities. They are known to act as enzyme inhibitors, particularly of serine proteases, by forming a reversible covalent bond with the active site serine residue.[1] For instance, the FDA-approved drug bortezomib, a boronic acid-containing compound, is a proteasome inhibitor used in cancer therapy.[1] Compounds derived from this compound could be designed to target similar enzymatic pathways. Recent studies have also shown that phenylboronic acids can inhibit key signaling networks involved in cancer cell migration, such as the Rho GTPase pathway.[8]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[4] Avoid inhalation of dust and contact with skin and eyes. Store the compound in a cool, dry place under an inert atmosphere.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, CAS 850568-41-1, is a strategically important building block for organic synthesis, particularly in the field of drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular architectures found in numerous biologically active compounds. Researchers and drug development professionals can leverage this versatile reagent to synthesize novel kinase inhibitors and other potential therapeutics. This guide provides the foundational technical information to facilitate its effective use in the laboratory.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 850568-41-1: {4-[(acetylamino)methyl]phenyl}boronic ac… [cymitquimica.com]

- 3. 850568-41-1|this compound|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Boronic acid compounds as potential pharmaceutical agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

(4-(Acetamidomethyl)phenyl)boronic acid: A Technical Guide for Researchers

(4-(Acetamidomethyl)phenyl)boronic acid is a synthetically versatile organic compound of significant interest to researchers in drug discovery and materials science. Its utility as a building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, allows for the efficient construction of complex molecular architectures. This technical guide provides an in-depth overview of the physical properties, experimental protocols, and applications of this important reagent.

Core Physical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 850568-41-1 | |

| Molecular Formula | C₉H₁₂BNO₃ | [1] |

| Molecular Weight | 193.01 g/mol | [1] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 278-280 °C | [1] |

| Density | 1.19 g/cm³ | [1] |

| Solubility | Poorly soluble in water; soluble in many polar organic solvents such as methanol, ethanol, and DMSO.[3][4][5][6] | |

| pKa (Predicted) | ~8.5 - 9.0 | |

| InChI Key | ZMJVNKSOLIUBKO-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)NCc1ccc(cc1)B(O)O | [2] |

Spectroscopic Data

Detailed spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the expected features in its 1H NMR, 13C NMR, and FT-IR spectra based on the analysis of structurally similar compounds.

Expected ¹H NMR Spectral Data

A proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would be expected to show the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.9 | Singlet | 3H | -C(=O)CH₃ |

| ~4.2 | Doublet | 2H | -CH₂-NH- |

| ~7.2-7.4 | Multiplet | 4H | Aromatic protons (AA'BB' system) |

| ~7.9 | Broad Singlet | 2H | B(OH)₂ |

| ~8.2 | Triplet | 1H | -NH-C(=O)- |

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to display signals corresponding to the nine carbon atoms in the molecule:

| Chemical Shift (ppm) | Assignment |

| ~22 | -C(=O)CH₃ |

| ~45 | -CH₂-NH- |

| ~127 | Aromatic CH |

| ~134 | Aromatic CH |

| ~130 (broad) | Aromatic C-B |

| ~140 | Aromatic C-CH₂ |

| ~168 | -C=O |

Note: The carbon atom attached to the boron may show a broadened signal due to quadrupolar relaxation of the boron nucleus.[7][8][9]

Expected FT-IR Spectral Data

The FT-IR spectrum of solid this compound is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretching (boronic acid) and N-H stretching (amide) |

| ~3050 | Aromatic C-H stretching |

| ~2950 | Aliphatic C-H stretching |

| ~1650 | C=O stretching (Amide I) |

| ~1550 | N-H bending (Amide II) |

| ~1400 | B-O stretching |

| ~1350 | B-O-H bending |

| ~1080 | B-C stretching |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and application of this compound.

Synthesis of this compound

A common route to this compound involves the protection of 4-(aminomethyl)phenylboronic acid.

Materials:

-

4-(Aminomethyl)phenyl)boronic acid hydrochloride

-

Acetic anhydride

-

A suitable base (e.g., triethylamine or sodium acetate)

-

An appropriate solvent (e.g., tetrahydrofuran (THF) or a biphasic system)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Suspend 4-(aminomethyl)phenyl)boronic acid hydrochloride in the chosen solvent.

-

Add the base to neutralize the hydrochloride and deprotonate the amine.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, acidify the reaction mixture with hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to introduce the 4-(acetamidomethyl)phenyl moiety onto an aromatic or vinylic halide.

Materials:

-

Aryl or vinyl halide (e.g., 4-bromopyridine)

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, or DMF)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a reaction vessel, add the aryl or vinyl halide, this compound, palladium catalyst, and base.

-

Purge the vessel with an inert gas.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of various therapeutic agents, including kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Kinase Inhibitor Synthesis Workflow

Boronic acids are instrumental in the functionalization of heterocyclic cores, such as quinazolines, which are prevalent in many kinase inhibitors.[10] The workflow below illustrates the general process.

Caption: A logical workflow for the synthesis and development of kinase inhibitors.

PROTAC Synthesis Workflow

PROTACs are heterobifunctional molecules that induce the degradation of target proteins. Boronic acids can be incorporated into the linker or the warhead/anchor moieties. The following diagram outlines a generalized PROTAC synthesis workflow.

Caption: A generalized workflow for the synthesis and evaluation of PROTACs.[11]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from oxidizing agents.[1]

This technical guide provides a comprehensive overview of the physical properties and applications of this compound, intended to support researchers in their synthetic and drug discovery endeavors.

References

- 1. echemi.com [echemi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. d-nb.info [d-nb.info]

- 5. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to (4-(Acetamidomethyl)phenyl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(4-(Acetamidomethyl)phenyl)boronic acid is a versatile synthetic intermediate with significant applications in medicinal chemistry and materials science. Its unique structural features, combining a reactive boronic acid moiety with a protected amine, make it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and an exploration of its role in various signaling pathways and biological systems.

Physicochemical Properties

This compound is a stable, solid compound at room temperature. A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source |

| Molecular Weight | 193.01 g/mol | [1][2][3] |

| Molecular Formula | C₉H₁₂BNO₃ | [1][2] |

| CAS Number | 850568-41-1 | [1] |

| Melting Point | 278-280 °C | [1] |

| Physical Form | Solid | [1][2] |

| Color | Pale brown | [1] |

Core Applications in Synthetic Chemistry

The primary utility of this compound lies in its application as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl structures, which are prevalent in many pharmaceutical compounds and advanced materials. The acetamido group in the molecule serves as a protected form of an aniline, providing stability during the coupling process and a handle for subsequent functionalization.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This section provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound to synthesize a biaryl compound. This protocol is adapted from established procedures for similar substituted phenylboronic acids.

Reaction Scheme:

Ar-X + this compound → Ar-(C₆H₄)-CH₂-NH-CO-CH₃

Where Ar-X represents an aryl halide (e.g., aryl bromide or iodide).

Materials:

-

This compound (1.2 mmol)

-

Aryl halide (1.0 mmol)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)

-

Triphenylphosphine [P(Ph)₃] (0.04 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

-

Seal the flask with a septum and evacuate and backfill with an inert gas, such as nitrogen or argon, three times to ensure an inert atmosphere.

-

Add toluene (5 mL) and water (1 mL) to the flask via syringe.

-

Attach a condenser to the flask and place the apparatus in a preheated oil bath or on a heating mantle.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Relevance and Signaling Pathways

Boronic acids, including this compound, are of significant interest in drug discovery due to their unique ability to form reversible covalent bonds with diols. This property allows them to interact with a variety of biological molecules, including sugars, glycoproteins, and the active sites of certain enzymes.

Enzyme Inhibition: Boronic acids are known to be potent inhibitors of serine proteases. They act as transition-state analogs, binding to the hydroxyl group of the serine residue in the enzyme's active site. This interaction blocks the enzyme's catalytic activity. This mechanism of action has been exploited in the development of therapeutic agents, such as the proteasome inhibitor bortezomib, which is used in cancer therapy.

Signaling Pathway Modulation: Recent research has indicated that phenylboronic acid and its derivatives can influence cellular signaling pathways. For instance, they have been shown to inhibit the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42).[1] These proteins are key regulators of the actin cytoskeleton and are often dysregulated in cancer, affecting cell migration and metastasis. The ability of boronic acids to modulate these pathways suggests their potential as anti-cancer agents.[1]

Biosensing: The reversible interaction between boronic acids and diols is also the basis for the development of fluorescent sensors for saccharides. These sensors can be designed to detect specific sugars, which is valuable for diagnostics and monitoring of diseases such as diabetes.

The following diagram illustrates a generalized workflow for investigating the effect of a boronic acid compound on a cellular signaling pathway.

References

An In-depth Technical Guide to (4-(Acetamidomethyl)phenyl)boronic Acid: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Acetamidomethyl)phenyl)boronic acid is a synthetic organoboron compound that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, particularly the presence of a boronic acid moiety, make it a versatile building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a focus on its role in the development of novel therapeutics.

Chemical Structure and Properties

This compound possesses a well-defined molecular architecture, featuring a phenyl ring substituted with a boronic acid group and an acetamidomethyl group at the para position.

Structure:

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 850568-41-1 | N/A |

| Molecular Formula | C₉H₁₂BNO₃ | N/A |

| Molecular Weight | 193.01 g/mol | N/A |

| Melting Point | 216-220 °C | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents | N/A |

Spectroscopic Data

The structural identity of this compound can be confirmed using various spectroscopic techniques. Below are the expected nuclear magnetic resonance (NMR) data based on the closely related compound, 4-acetamidobenzeneboronic acid.[1]

| ¹H NMR (400 MHz, CD₃OD) | δ (ppm) | Multiplicity | Integration | Assignment |

| 7.77-7.74 | m | 2H | Ar-H | |

| 7.67-7.65 | m | 2H | Ar-H | |

| 4.26-4.21 | s | 2H | -CH₂- | |

| 2.15 | s | 3H | -C(O)CH₃ |

| ¹³C NMR | δ (ppm) | Assignment |

| ~172 | -C=O | |

| ~143 | Ar-C | |

| ~135 | Ar-C | |

| ~128 | Ar-C | |

| ~119 | Ar-C | |

| ~45 | -CH₂- | |

| ~22 | -CH₃ |

Note: The chemical shifts for ¹³C NMR are estimated based on the structure and data from similar compounds.

Experimental Protocols

General Synthesis of this compound

A common route for the synthesis of arylboronic acids involves the reaction of a corresponding aryl halide with a borate ester in the presence of an organolithium or Grignard reagent, followed by acidic workup. A representative protocol for a related compound, 4-acetamidobenzeneboronic acid, is described in a patent and can be adapted.[1] This process typically involves the hydrogenation of a nitro precursor to an amine, followed by acylation.

Step 1: Reduction of 4-nitrobenzylamine to 4-aminobenzylamine A solution of 4-nitrobenzylamine in a suitable solvent like ethanol is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-aminobenzylamine.

Step 2: Acetylation of 4-aminobenzylamine The resulting 4-aminobenzylamine is dissolved in a suitable solvent such as chloroform. The solution is cooled, and acetyl chloride is added dropwise while maintaining the temperature. The reaction mixture is then stirred at a slightly elevated temperature to ensure complete reaction. After the reaction, water is added to quench any unreacted acetyl chloride, and the product, N-(4-aminobenzyl)acetamide, is isolated by filtration and dried.

Step 3: Borylation of N-(4-bromobenzyl)acetamide A more direct, though different, precursor, N-(4-bromobenzyl)acetamide, can be used for the final borylation step. The aryl bromide is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C). A strong base such as n-butyllithium is added dropwise to perform a lithium-halogen exchange. Triisopropyl borate is then added to the reaction mixture, which is allowed to warm to room temperature. The reaction is quenched with an acidic solution, and the product, this compound, is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.

General Protocol: To a reaction vessel are added the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equiv), and a base like potassium carbonate (2.0-3.0 equiv). A suitable solvent system, for example, a mixture of toluene, ethanol, and water, is added. The mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Applications in Drug Development

The boronic acid functional group is a key pharmacophore in several approved drugs and clinical candidates due to its ability to form reversible covalent bonds with active site serine or threonine residues in enzymes.[2]

Kinase Inhibitors

The development of kinase inhibitors is a major focus in cancer therapy. The phenylboronic acid scaffold can be incorporated into molecules designed to target the ATP-binding site of various kinases. The acetamidomethyl group can be further functionalized to enhance binding affinity and selectivity.

Workflow for Kinase Inhibitor Synthesis: The synthesis of kinase inhibitors often employs a modular approach where different fragments are coupled together. The Suzuki-Miyaura coupling reaction is a cornerstone of this strategy.

Synthetic workflow for kinase inhibitors.

Proteasome Inhibitors and NF-κB Signaling

Boronic acid derivatives are well-known for their ability to inhibit the proteasome, a key cellular machinery for protein degradation.[3] Inhibition of the proteasome leads to the accumulation of IκBα, an inhibitory protein of the transcription factor NF-κB.[4][5] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of genes involved in inflammation, cell survival, and proliferation.[3]

NF-κB Signaling Pathway Inhibition by Boronic Acid Proteasome Inhibitors:

Inhibition of the NF-κB pathway.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of kinase and proteasome inhibitors highlights its importance in the development of novel therapeutics for cancer and inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their drug discovery efforts. Further exploration of its applications is likely to yield new and innovative therapeutic agents.

References

- 1. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma: a comprehensive review on challenges ahead of proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

(4-(Acetamidomethyl)phenyl)boronic acid safety data sheet (SDS)

An In-depth Technical Guide to the Safety of (4-(Acetamidomethyl)phenyl)boronic acid

This technical guide provides a comprehensive overview of the safety information for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from available Safety Data Sheets (SDS) and chemical databases.

Chemical Identification and Physical Properties

This compound is a substituted phenylboronic acid derivative. Its identification details and physical-chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 850568-41-1 | [1][2] |

| Molecular Formula | C₉H₁₂BNO₃ | [1][2] |

| Molecular Weight | 193.01 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 278-280 °C | [1][2] |

| Density | 1.19 g/cm³ | [1][2] |

| Refractive Index | 1.545 | [2] |

| InChI Key | ZMJVNKSOLIUBKO-UHFFFAOYSA-N | [2] |

| Storage Temperature | Keep Cold | [2] |

Hazard Identification and Classification

Based on available data, this compound is classified as a hazardous substance. The GHS classification indicates potential health risks upon exposure.[2]

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Dermal | 4 |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Acute Toxicity, Inhalation | 4 |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[1][2]

Experimental Protocols for Safety Assessment

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to evaluate the safety of chemicals.[3][4][5] The following are summaries of methodologies relevant to the identified hazards of this compound.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method) This method is used to estimate the LD50 (median lethal dose) of a substance. The test proceeds in a stepwise manner with a small number of animals (typically rodents). A starting dose is administered to a group of animals. Depending on the outcome (survival or death), the dose for the next group is adjusted up or down. This process continues until the criteria for assigning a GHS category are met. Observations of the animals' health are made for at least 14 days.

Skin Irritation/Corrosion - OECD Test Guideline 404 This test evaluates the potential of a substance to cause skin irritation or corrosion. A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin on a test animal (typically a rabbit) under a semi-occlusive patch for a defined period (usually 4 hours).[6] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 24, 48, and 72 hours) after patch removal.[6] The severity of the reactions is scored to determine the irritation potential.

Serious Eye Damage/Irritation - OECD Test Guideline 405 This guideline describes the procedure to assess the potential of a substance to cause eye irritation or damage. A small, measured amount of the substance is applied to the eye of a test animal (again, typically a rabbit). The eyes are then examined for effects on the cornea, iris, and conjunctiva at specific time points after application. The severity and reversibility of any observed effects are used to classify the substance.

Handling, Storage, and First Aid

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: If dust is generated, use a suitable respirator.

Handling: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]

Storage: Store in a cool, dry, and well-ventilated area in tightly closed containers.[1][2]

First Aid Measures:

-

After Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[1]

-

After Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention.[1]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

After Ingestion: Rinse mouth with water. Seek medical attention.[1]

Stability and Reactivity

-

Conditions to Avoid: Heat, flames, and sparks.[1]

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide and nitrogen oxides.[1]

Visualizations

The following diagrams illustrate the hazard classification and a general workflow for chemical risk assessment.

Caption: GHS Hazard Classification and Response for this compound.

Caption: General Workflow for Chemical Safety Risk Assessment.

References

- 1. (4-acetamidomethylphenyl)boronic acid | CAS#:850568-41-1 | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. Skin irritation: Reference chemicals data bank - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-(Acetamidomethyl)phenyl)boronic acid: A Technical Guide to Safe Storage and Handling

For Immediate Release

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the proper storage and handling of (4-(Acetamidomethyl)phenyl)boronic acid (CAS No. 850568-41-1). Adherence to these guidelines is crucial for ensuring laboratory safety, maintaining compound integrity, and achieving reliable experimental outcomes.

This compound is a solid organoboron compound increasingly utilized as a building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its effective use is contingent upon a thorough understanding of its properties and handling requirements.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for risk assessment and for designing appropriate experimental and storage conditions.

| Property | Value | Source(s) |

| CAS Number | 850568-41-1 | [2][3][4][5][6] |

| Molecular Formula | C₉H₁₂BNO₃ | [1][2][4][6] |

| Molecular Weight | 193.01 g/mol | [2][4][6] |

| Appearance | Pale brown or white to off-white solid | [1][2] |

| Melting Point | 278-280 °C | [2][4][6] |

| Density | ~1.19 g/cm³ (Predicted) | [2][4][5] |

| pKa | 8.63 ± 0.17 (Predicted) | [2] |

| Solubility | Soluble in polar solvents like water and methanol. | [1] |

Safety and Hazard Information

This compound is classified as a hazardous substance. All personnel must review the Safety Data Sheet (SDS) before handling and wear appropriate personal protective equipment (PPE).

GHS Hazard Classification:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[2][6]

-

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2][6]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[2][6]

Precautionary Statements: Personnel should adhere to the following precautionary measures:

-

P261: Avoid breathing dust.[2]

-

P280: Wear protective gloves, eye protection, and face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

Storage and Handling Protocols

Proper storage and handling are critical to preserve the chemical's stability and prevent exposure.

Storage Protocol

-

Container: Keep the container tightly closed and store in a dry place.[4]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[2]

-

Temperature: Store in a refrigerator at 2-8°C for long-term stability.[2] Some suppliers recommend "Keep Cold" or ambient temperatures for shorter periods.[4][6]

-

Incompatibilities: Store away from strong oxidizing agents.[5]

Handling Protocol

-

Engineering Controls: All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[4][5]

-

Personal Protective Equipment (PPE):

-

Dispensing: Avoid generating dust when weighing or transferring the material.[4] Use non-sparking tools.[4]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions. The following is a representative protocol for the coupling of an aryl halide with this boronic acid. This protocol should be adapted and optimized for specific substrates and reaction scales.

Materials:

-

This compound (1.1 - 1.5 equivalents)

-

Aryl halide (e.g., 4-bromoacetophenone) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 - 0.1 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 2.5 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

-

Reaction vessel (e.g., round-bottom flask or pressure vessel)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.1 equiv.), and the base (2.5 equiv.).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Under the inert atmosphere, add the degassed solvent(s) (e.g., 1,4-dioxane and water). The mixture should be sparged with argon for 10-15 minutes.

-

Catalyst Addition: Add the palladium catalyst to the reaction mixture.

-

Reaction: Seal the vessel securely and heat the reaction mixture to the desired temperature (e.g., 85-100°C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

References

- 1. CAS 850568-41-1: {4-[(acetylamino)methyl]phenyl}boronic ac… [cymitquimica.com]

- 2. (4-ACETAMIDOMETHYLPHENYL)BORONIC ACID | 850568-41-1 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. echemi.com [echemi.com]

- 5. (4-acetamidomethylphenyl)boronic acid | CAS#:850568-41-1 | Chemsrc [chemsrc.com]

- 6. 4-(Acetamidomethyl)benzeneboronic acid, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to B-[4-[(Acetylamino)methyl]phenyl]boronic acid

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological relevance of B-[4-[(Acetylamino)methyl]phenyl]boronic acid. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties

B-[4-[(Acetylamino)methyl]phenyl]boronic acid, also known as (4-Acetamidomethylphenyl)boronic acid, is an organoboron compound.[1] Its structure features a phenylboronic acid core with an acetylaminomethyl substituent at the para position. This compound is typically a white to off-white or pale brown solid and is soluble in polar solvents such as water and methanol.[1][2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of B-[4-[(Acetylamino)methyl]phenyl]boronic acid.

| Property | Value | Source |

| CAS Number | 850568-41-1 | [2] |

| Molecular Formula | C9H12BNO3 | [2] |

| Molecular Weight | 193.01 g/mol | [2] |

| Melting Point | 278-280 °C | [2] |

| Density (Predicted) | 1.19 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 8.63 ± 0.17 | [2] |

| Form | Solid | [2] |

| Storage Temperature | Inert atmosphere, 2-8°C | [2] |

Safety Information

The compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary statements include P261, P280a, P304+P340, P305+P351+P338, P405, and P501a.[2]

Experimental Protocols

Synthesis of B-[4-[(Acetylamino)methyl]phenyl]boronic acid

Objective: To synthesize B-[4-[(Acetylamino)methyl]phenyl]boronic acid via acetylation of (4-aminomethyl)phenyl)boronic acid.

Materials:

-

(4-aminomethyl)phenyl)boronic acid hydrochloride (CAS: 75705-21-4)

-

Acetic anhydride or acetyl chloride

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Deionized water

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, etc.)

-

Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

-

Preparation of the Free Amine: Dissolve (4-aminomethyl)phenyl)boronic acid hydrochloride in a minimal amount of deionized water and cool in an ice bath. Add a stoichiometric equivalent of a suitable base (e.g., sodium bicarbonate) to neutralize the hydrochloride and generate the free amine. The free amine may be used in solution or extracted and dried, depending on the subsequent reaction conditions.

-

Acylation Reaction: In a separate flask, dissolve the free (4-aminomethyl)phenyl)boronic acid in an anhydrous solvent. Cool the solution in an ice bath.

-

Slowly add a slight molar excess of the acetylating agent (acetic anhydride or acetyl chloride) to the stirred solution. If using acetyl chloride, an additional equivalent of a non-nucleophilic base like triethylamine should be added to scavenge the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Work-up: Quench the reaction by the slow addition of water. If an organic solvent was used, separate the organic layer. Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.

-

Purification: Concentrate the crude product under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway data for B-[4-[(Acetylamino)methyl]phenyl]boronic acid are not extensively documented in the available literature. However, the broader class of phenylboronic acids has been investigated for various biological applications, particularly in cancer research.

Phenylboronic acids are known to interact with diols, including the sialic acid residues that are often overexpressed on the surface of cancer cells.[3][4] This interaction can be exploited for targeted drug delivery and cancer therapy.[4]

Some studies have shown that phenylboronic acid can inhibit the migration of cancer cells.[5] This effect may be mediated through the modulation of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42) and their downstream effectors, which are key regulators of the actin cytoskeleton and cell motility.[5]

Potential Signaling Pathway Involvement

The following diagram illustrates a generalized signaling pathway that could potentially be influenced by phenylboronic acids, leading to the inhibition of cancer cell migration.

Caption: Potential mechanism of phenylboronic acid-mediated inhibition of cancer cell migration.

Experimental Workflow for Assessing Biological Activity

The following diagram outlines a general workflow for evaluating the biological effects of a compound like B-[4-[(Acetylamino)methyl]phenyl]boronic acid on cancer cells.

References

- 1. CAS 850568-41-1: {4-[(acetylamino)methyl]phenyl}boronic ac… [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility Profile of (4-(Acetamidomethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of (4-(Acetamidomethyl)phenyl)boronic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative solubility profile, detailed experimental protocols for solubility determination, and the context of its application in organic synthesis.

Introduction to this compound

This compound is an organoboron compound that plays a significant role as a building block in organic synthesis. Its structure, featuring a boronic acid group and an acetamidomethyl substituent on a phenyl ring, makes it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Understanding its solubility is crucial for reaction optimization, purification, and formulation in various applications, including medicinal chemistry and materials science.

Chemical Structure:

Qualitative Solubility Profile

General Solubility Trends for Phenylboronic Acids:

-

Polar Solvents: Phenylboronic acids generally exhibit good solubility in polar organic solvents such as ethers and ketones.[1]

-

Water: The solubility of phenylboronic acids in water is often low but can be influenced by substituents on the phenyl ring.[2]

-

Nonpolar Solvents: Solubility in nonpolar hydrocarbon solvents is typically very low.[1]

For this compound, the acetamidomethyl group is expected to increase its polarity compared to unsubstituted phenylboronic acid, likely enhancing its solubility in polar solvents.

Quantitative Solubility Data

As of this review, specific quantitative solubility data (e.g., in g/L or mg/mL at specified temperatures) for this compound in various solvents is not available in peer-reviewed literature or chemical databases. To obtain precise solubility measurements, experimental determination is necessary. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a solid compound like this compound is the dynamic (or synthetic) method. This method involves visually observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[3][4]

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, THF, toluene)

-

Analytical balance

-

Glass vials with magnetic stir bars

-

Heating plate with a temperature controller and a calibrated thermometer/temperature probe

-

Light source and a photodetector (for turbidity measurement, optional but recommended for accuracy)

-

Data acquisition system (optional)

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a glass vial to prepare a mixture of known composition.

-

Heating and Observation: Place the vial on the heating plate and begin slow, controlled heating (e.g., 0.5 °C/min) with continuous stirring.

-

Equilibrium Point Determination: Carefully observe the mixture. The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or more accurately using a light detector.[3]

-

Data Collection: Repeat the procedure for different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

A graphical representation of this workflow is provided below.

Experimental workflow for solubility determination.

Application in Suzuki-Miyaura Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. The reaction mechanism involves a catalytic cycle with a palladium complex.[5][6]

The generalized catalytic cycle for the Suzuki-Miyaura reaction is as follows:

-

Oxidative Addition: A palladium(0) catalyst reacts with an aryl or vinyl halide (R-X) to form a palladium(II) complex.

-

Transmetalation: The organoborane (in this case, this compound) reacts with the palladium(II) complex, transferring the organic group to the palladium center. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the palladium(0) catalyst.

A diagram of this signaling pathway is presented below.

Suzuki-Miyaura cross-coupling catalytic cycle.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined, its structural features suggest solubility in polar organic solvents. The provided experimental protocol offers a robust method for researchers to ascertain precise solubility values. A thorough understanding of its solubility is essential for leveraging its synthetic utility, particularly in widely used reactions like the Suzuki-Miyaura coupling, thereby facilitating the development of novel pharmaceuticals and materials.

References

Commercial Suppliers and Technical Guide for (4-(Acetamidomethyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers, key technical data, and experimental protocols related to (4-(Acetamidomethyl)phenyl)boronic acid (CAS No. 850568-41-1). This information is intended to assist researchers and professionals in sourcing this compound and effectively incorporating it into their synthetic workflows, particularly in the context of drug discovery and development.

Introduction

This compound is a substituted phenylboronic acid derivative. Boronic acids are a class of compounds that have gained significant prominence in organic chemistry, most notably for their use in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules such as biaryls, which are common structural motifs in pharmaceuticals. The acetamidomethyl substituent on the phenyl ring can influence the compound's solubility, electronic properties, and potential for further functionalization, making it a valuable building block in medicinal chemistry.

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. While pricing is subject to change and often dependent on the quantity ordered, the following table summarizes key information from several commercial vendors. It is important to note that many suppliers provide pricing upon request.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| --INVALID-LINK-- | (4-ACETAMIDOMETHYLPHENYL)BORONIC ACID | 850568-41-1 | Industrial Grade/95%, /99.00% | Sample, bulk inquiry |

| --INVALID-LINK-- | This compound | 850568-41-1 | ≥95% | 1g, 5g, 25g |

| --INVALID-LINK-- | 4-(Acetamidomethyl)benzeneboronic acid, 97% | 850568-41-1 | 97% | 1g, 5g |

| --INVALID-LINK-- | {4-[(acetylamino)methyl]phenyl}boronic acid | 850568-41-1 | 97% | Inquire for quantities |

| --INVALID-LINK-- | (4-ACETAMIDOMETHYLPHENYL)BORONIC ACID | 850568-41-1 | Varies by supplier | Varies by supplier |

| --INVALID-LINK-- | (4-acetamidomethylphenyl)boronic acid | 850568-41-1 | 98.0% | 100mg, 1g, 250mg, 5g |

Technical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 850568-41-1 | [1][2] |

| Molecular Formula | C₉H₁₂BNO₃ | [1][2] |

| Molecular Weight | 193.01 g/mol | [1][2] |

| Melting Point | 278-280 °C | [1] |

| Density | 1.19 g/cm³ | [1] |

| Storage Conditions | Keep Cold, Inert atmosphere, 2-8°C | [1][2] |

Safety Information

Based on available Safety Data Sheets (SDS), this compound is associated with the following hazards:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

It is recommended to handle this compound in a well-ventilated area, such as a chemical fume hood, and to use appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., toluene, dioxane, or a mixture such as toluene/water)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) followed by the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (commonly between 80-110 °C) and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biphenyl derivative.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Supplier and Data Aggregation Workflow

The process of gathering and presenting the information in this guide can be visualized as follows:

Caption: Workflow for aggregating data for the technical guide.

References

A Technical Guide to the Hygroscopic Nature of (4-(Acetamidomethyl)phenyl)boronic acid: Evaluation and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Acetamidomethyl)phenyl)boronic acid is a substituted phenylboronic acid with the chemical formula C₉H₁₂BNO₃ and a molecular weight of 193.01 g/mol . It exists as a solid at room temperature. Boronic acids are a class of compounds recognized for their utility in various chemical reactions, including Suzuki-Miyaura cross-coupling, and for their potential as therapeutic agents. However, the physicochemical properties of boronic acids, such as their stability and hygroscopicity, are critical considerations in drug development and manufacturing.

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can significantly impact the stability, handling, and formulation of active pharmaceutical ingredients (APIs).[1][2] Moisture uptake can lead to physical changes such as deliquescence, caking, and altered flow properties, as well as chemical degradation through hydrolysis. Therefore, a thorough understanding and characterization of the hygroscopic nature of this compound are essential for its successful application in pharmaceutical research and development.

Recommended Experimental Protocols for Hygroscopicity Determination

To quantitatively assess the hygroscopic nature of this compound, two primary analytical techniques are recommended: Dynamic Vapor Sorption (DVS) and Karl Fischer Titration.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[3][4] This method provides a detailed moisture sorption-desorption isotherm, which is crucial for understanding the interaction of the material with water vapor.[4]

2.1.1 Detailed Methodology for DVS Analysis

-

Sample Preparation: A small amount of this compound powder (typically 10-20 mg) is accurately weighed and placed into the DVS instrument's sample pan.

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This initial dry mass serves as the reference point.

-

Sorption Isotherm: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until equilibrium is reached (defined by a constant mass over a specific period).

-

Desorption Isotherm: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner from 90% RH back to 0% RH, and the mass change is recorded to generate the desorption isotherm.

-

Data Analysis: The change in mass at each RH step is plotted against the relative humidity to generate the sorption and desorption isotherms. The hysteresis between the two curves can provide information about the nature of the water uptake and any potential physical changes in the material.[4]

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[5] It can be used to measure both free and bound water. For solid samples like this compound, a volumetric or coulometric KF titration can be employed, often in conjunction with a KF oven to facilitate water extraction.[5][6]

2.2.1 Detailed Methodology for Karl Fischer Titration

-

Instrument Setup: A Karl Fischer titrator is prepared with the appropriate KF reagent. The titration vessel is conditioned to a dry state.

-

Sample Preparation: An accurately weighed amount of this compound is introduced into the titration vessel. If the sample is not readily soluble in the KF solvent, an external extraction or a KF oven method should be used.

-

Titration: The sample is titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically when all the water in the sample has reacted with the iodine in the reagent.

-

Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the KF reagent. The result is typically expressed as a percentage of water by weight (% w/w).

Data Presentation and Classification

The hygroscopicity of this compound can be classified based on the data obtained from the DVS experiment, according to the European Pharmacopoeia (Ph. Eur.).[1][7] The classification is based on the percentage increase in mass after storing the substance at 25°C and 80% relative humidity for 24 hours.[7][8]

Table 1: Hygroscopicity Classification according to the European Pharmacopoeia [1][7][8]

| Classification | Mass Increase (% w/w) |

| Non-hygroscopic | < 0.12 |

| Slightly hygroscopic | ≥ 0.2 and < 2 |

| Hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the hygroscopicity of a pharmaceutical solid such as this compound.

Caption: Experimental workflow for hygroscopicity determination.

Conclusion and Recommendations

While specific experimental data on the hygroscopic nature of this compound is not publicly available, the experimental protocols outlined in this guide provide a robust framework for its determination. The stability of boronic acids can be a concern, particularly their susceptibility to oxidation.[9] The presence of absorbed moisture can potentially influence this stability.

Based on the hygroscopicity classification obtained through DVS and Karl Fischer titration, the following handling and storage recommendations should be considered:

-

Non-hygroscopic to Slightly hygroscopic: Standard handling and storage conditions are likely sufficient. Storage in well-sealed containers at ambient temperature is recommended.

-

Hygroscopic to Very hygroscopic: Strict control of environmental humidity is crucial. The substance should be handled in a low-humidity environment (e.g., a glove box with a dry atmosphere). Storage in tightly sealed containers with a desiccant is imperative to prevent moisture uptake and potential degradation.

A thorough understanding of the hygroscopic properties of this compound is a critical step in its development as a potential pharmaceutical agent, ensuring its quality, stability, and efficacy.

References

- 1. pharmagrowthhub.com [pharmagrowthhub.com]

- 2. researchgate.net [researchgate.net]

- 3. particletechlabs.com [particletechlabs.com]

- 4. skpharmteco.com [skpharmteco.com]

- 5. mt.com [mt.com]

- 6. gmpinsiders.com [gmpinsiders.com]

- 7. asiapharmaceutics.info [asiapharmaceutics.info]

- 8. researchgate.net [researchgate.net]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Chemist's Compass: A Guide to Arylboronic Acids in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Arylboronic acids have emerged as indispensable tools in the arsenal of synthetic organic chemists, revolutionizing the construction of complex molecular architectures. Their remarkable versatility, stability, and functional group tolerance have established them as key building blocks in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth exploration of the core principles of arylboronic acids, their synthesis, and their profound impact on organic synthesis, with a particular focus on their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

The Nature of Arylboronic Acids: Structure and Properties

Arylboronic acids are organoboron compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. The boron atom in arylboronic acids is sp² hybridized, resulting in a trigonal planar geometry. This electron-deficient nature of the boron center is fundamental to their reactivity, allowing them to act as electrophiles. However, they are generally stable, crystalline solids that are often tolerant of air and moisture, which contributes to their widespread use in organic synthesis.[1][2] The pH of the reaction medium plays a crucial role in the state of the boronic acid; in basic conditions, they form a more nucleophilic tetrahedral boronate species ([ArB(OH)₃]⁻), which is a key intermediate in many of their reactions.[3]

Synthesis of Arylboronic Acids

The accessibility of a diverse range of arylboronic acids is a key driver of their broad utility. Several synthetic methodologies have been developed for their preparation, each with its own advantages and substrate scope.

2.1. From Aryl Halides via Organometallic Intermediates:

One of the most common methods involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[4] This approach is versatile and allows for the synthesis of a wide array of substituted arylboronic acids.

2.2. Iridium-Catalyzed Borylation of Arenes:

A more modern and atom-economical approach is the direct C-H borylation of arenes, often catalyzed by iridium complexes.[1][5] This method avoids the pre-functionalization of the aromatic ring with a halide, offering a more direct route to the desired arylboronic acid. A one-pot synthesis can be achieved where the initially formed boronic ester is subsequently hydrolyzed to the boronic acid.[1][5]

2.3. From Arylamines:

Arylamines can also serve as precursors to arylboronic acids. The Sandmeyer-type reaction, involving diazotization of the arylamine followed by reaction with a boron source, provides a valuable synthetic route.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of arylboronic acids. This reaction forms a carbon-carbon bond between an arylboronic acid and an organic halide or triflate, providing a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[6][7][8]

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) intermediate.[6][7]

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more reactive boronate species.[6][7][9]

-

Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]

Quantitative Data on Suzuki-Miyaura Coupling Reactions

The yield of the Suzuki-Miyaura reaction is influenced by several factors, including the nature of the substrates, the choice of catalyst, ligand, base, and solvent.

Table 1: Effect of Substituents on Arylboronic Acid Yields in Suzuki-Miyaura Coupling

| Arylboronic Acid | Substituent Type | Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | - | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 | [10] |

| 4-Methoxyphenylboronic acid | Electron-donating | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 98 | [10] |

| 4-Methylphenylboronic acid | Electron-donating | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 96 | [10] |

| 4-Chlorophenylboronic acid | Electron-withdrawing | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | [10] |

| 4-Trifluoromethylphenylboronic acid | Electron-withdrawing | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 78 | [10] |

| 3-Formylphenylboronic acid | Electron-withdrawing | 1-Nitroperylenediimide | Pd(PPh₃)₄ | K₃PO₄ | THF | 81 | [8] |

| 4-Formylphenylboronic acid | Electron-withdrawing | 1-Nitroperylenediimide | Pd(PPh₃)₄ | K₃PO₄ | THF | 85 | [8] |

| (4-Diphenylamino)phenylboronic acid | Electron-donating | 1-Nitroperylenediimide | Pd(PPh₃)₄ | K₃PO₄ | THF | 75 | [8] |

Table 2: Comparison of Different Bases in the Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

| Base | Catalyst | Solvent | Yield (%) | Reference |

| K₃PO₄ | Pd(OAc)₂/SPhos | Toluene/H₂O | 98 | [11] |

| K₂CO₃ | Pd(OAc)₂/SPhos | Toluene/H₂O | 95 | [11] |

| Cs₂CO₃ | Pd(OAc)₂/SPhos | Toluene/H₂O | 97 | [11] |

| Na₂CO₃ | Pd(OAc)₂/SPhos | Toluene/H₂O | 92 | [11] |

| KOt-Bu | Pd(OAc)₂/SPhos | Toluene | 96 | [11] |

| KOH | Pd(OAc)₂/SPhos | Toluene/H₂O | 85 | [11] |

| NaOH | Pd(OAc)₂/SPhos | Toluene/H₂O | 82 | [11] |

Table 3: Comparison of Catalysts and Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 98 | [12] |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | n-Butanol | 100 | 96 | [5] |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 65 | [10] |

| PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 80 | 90 |

Experimental Protocols

5.1. General Procedure for the Synthesis of an Arylboronic Acid via Grignard Reaction

Materials:

-

Aryl bromide (1.0 equiv)

-

Magnesium turnings (1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate (1.5 equiv)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Activate the magnesium by heating under vacuum and then cooling under a stream of nitrogen.

-

Add anhydrous THF to the flask, followed by a small crystal of iodine.

-

Dissolve the aryl bromide in anhydrous THF and add it dropwise to the magnesium suspension via the dropping funnel. The reaction is initiated by gentle heating.

-

After the addition is complete, reflux the mixture for 1-2 hours until most of the magnesium has been consumed.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Add triisopropyl borate dropwise via a syringe, maintaining the temperature below -60 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding 1 M HCl at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude arylboronic acid.

-